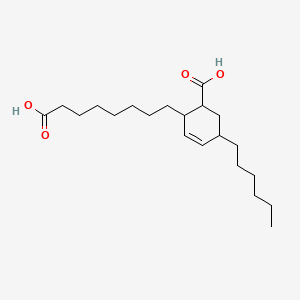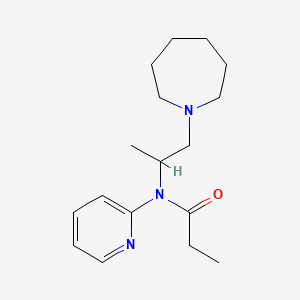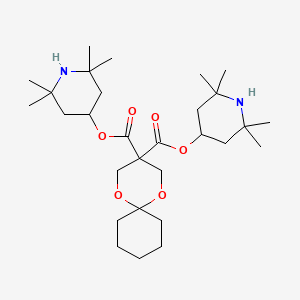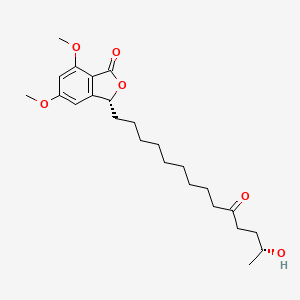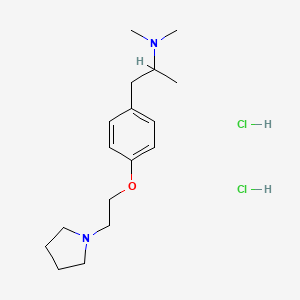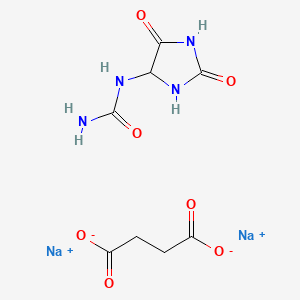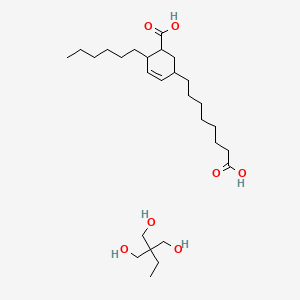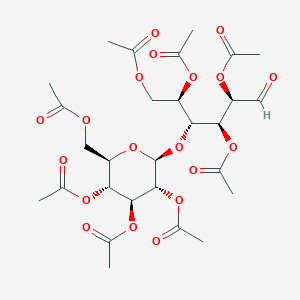
Cellobiose octaacetate, D-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cellobiose octaacetate, D-: is a chemically modified derivative of cellobiose, a disaccharide consisting of two glucose units linked by a β-1,4 glycosidic bond. The compound is extensively used in carbohydrate chemistry research, particularly in studies related to the enzymatic breakdown and synthesis of cellulose and other β-glucan polysaccharides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cellobiose octaacetate, D- can be synthesized via the acetylative degradation of cellulose or cellulose acetate. The process involves treating cellulose with a mixture of acetic anhydride, acetic acid, and a strong acid, while maintaining the mixture at a temperature below about 80°C . This method provides the compound in high yield and quality in a facile one-pot process, making it amenable to large-scale synthesis .
Industrial Production Methods: The industrial production of cellobiose octaacetate, D- follows similar synthetic routes as described above, with optimizations for large-scale production. The use of acetic anhydride and strong acids ensures efficient acetylation of cellulose, resulting in the desired octaacetate derivative .
Analyse Chemischer Reaktionen
Types of Reactions: Cellobiose octaacetate, D- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the acetyl groups.
Substitution: Substitution reactions can replace acetyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium methoxide can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can result in partially deacetylated compounds .
Wissenschaftliche Forschungsanwendungen
Cellobiose octaacetate, D- has numerous applications in scientific research:
Wirkmechanismus
The mechanism by which cellobiose octaacetate, D- exerts its effects involves the interaction with specific enzymes, such as cellobiases. These enzymes catalyze the hydrolysis of β-1,4 bonds in cellobiose, leading to the release of glucose. The acetylation of all hydroxyl groups in the compound significantly increases its solubility in organic solvents, facilitating its use in various synthetic and analytical applications .
Vergleich Mit ähnlichen Verbindungen
- β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, tetraacetate
- D,L-cellulose
- Poly (L-lactic acid) (PLLA)
Comparison: Cellobiose octaacetate, D- is unique due to its complete acetylation, which enhances its solubility and reactivity compared to other similar compounds. For instance, D,L-cellulose is an optically inactive cellulose comprising a racemic mixture of D-glucose and L-glucose, whereas cellobiose octaacetate, D- is a fully acetylated derivative of cellobiose .
Eigenschaften
CAS-Nummer |
5853-08-7 |
|---|---|
Molekularformel |
C28H38O19 |
Molekulargewicht |
678.6 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R)-1,2,4,5-tetraacetyloxy-6-oxohexan-3-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H38O19/c1-12(30)38-10-21(41-15(4)33)24(23(42-16(5)34)20(9-29)40-14(3)32)47-28-27(45-19(8)37)26(44-18(7)36)25(43-17(6)35)22(46-28)11-39-13(2)31/h9,20-28H,10-11H2,1-8H3/t20-,21+,22+,23+,24+,25+,26-,27+,28-/m0/s1 |
InChI-Schlüssel |
LVXSMDFTFXVSFM-YKVWFVLNSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](COC(=O)C)OC(=O)C)[C@@H]([C@H](C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(C(COC(=O)C)OC(=O)C)C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




